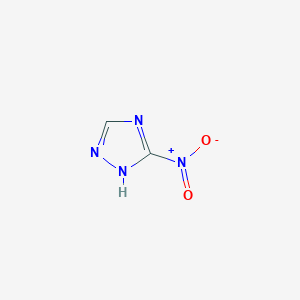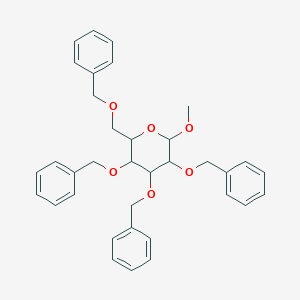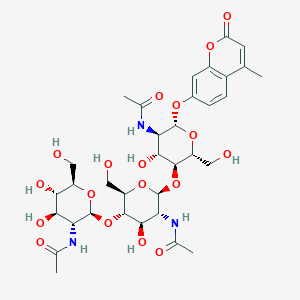
3-Nitro-1,2,4-triazole
Vue d'ensemble
Description
3-Nitro-1,2,4-triazole, also known as this compound, is a useful research compound. Its molecular formula is C2H2N4O2 and its molecular weight is 114.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133107. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Matériaux énergétiques puissants
La 3-nitro-1,2,4-triazol-5-one (NTO) est un matériau énergétique puissant à faible sensibilité et thermiquement stable . Ces matériaux énergétiques trouvent des applications comme explosifs faibles (propulseurs et produits pyrotechniques) et explosifs puissants .
Remplaçant pour les matériaux énergétiques hautement sensibles
La NTO peut être utilisée pour remplacer les matériaux énergétiques hautement sensibles qui sont moins stables thermiquement et photochimiquement .
Amélioration de la décomposition thermique des matériaux énergétiques
Les nanomatériaux peuvent être utilisés pour améliorer la décomposition thermique des matériaux énergétiques et, par conséquent, améliorer leurs performances .
Catalyseurs pour les matériaux énergétiques
De nombreuses recherches ont été menées pour améliorer les performances de ces matériaux énergétiques en ajoutant des catalyseurs .
Applications antimicrobiennes
Les composés contenant un triazole sont l'un des hétérocycles importants qui présentent de larges activités biologiques, telles que l'activité antimicrobienne .
Applications anti-inflammatoires
Les composés triazoles présentent également des activités anti-inflammatoires .
Applications antinéoplasiques
Il a été constaté que les composés triazoles possèdent des activités antinéoplasiques .
Applications antivirales
Les composés triazoles ont montré des activités antivirales .
Mécanisme D'action
Target of Action
3-Nitro-1,2,4-triazole (NTO) is primarily used as an insensitive high energetic material . It is a low sensitive and thermally stable compound that can substitute highly sensitive high energetic materials that are thermally and photochemically less stable
Mode of Action
NTO interacts with its targets through chemical reactions. It is used in insensitive munitions (IMs) and its mode of action is primarily through its explosive properties . The interactions between NTO and binders in the IMs have been analyzed, showing that NTO forms more hydrogen bonds with certain binders, which may play a role in reducing the acidity of NTO .
Biochemical Pathways
Triazole derivatives have been shown to exhibit broad biological activities . For example, the 1,2,3-triazole ring has been found to produce anti-ChE activity by inhibiting both AChE and BuChE activities .
Pharmacokinetics
Its properties as an insensitive high energetic material suggest that it is stable under various conditions .
Result of Action
The primary result of NTO’s action is the release of energy in the form of an explosion . This is due to its properties as a high energetic material. In terms of biological effects, 1,2,3-triazole derivatives have been shown to inhibit AChE and BuChE activities .
Action Environment
The action of NTO is influenced by environmental factors such as temperature and pressure . Its stability and insensitivity to external forces make it suitable for use in various environments . Furthermore, the interaction of NTO with different binders can influence its properties .
Orientations Futures
The 3-nitro-1,2,4-triazole nucleus has attracted increasing interest due to its potential, specifically when compared to the 1,2,4-triazole nucleus without the presence of the nitro group, and also in relation to the 2-nitroimidazole nucleus, showing greater potency and selectivity against different etiological agents . This suggests that this compound and its derivatives could have significant applications in the future.
Analyse Biochimique
Biochemical Properties
3-Nitro-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism. Additionally, this compound can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity. These interactions contribute to its pharmacological activities, including antimicrobial, antifungal, and anticancer properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Moreover, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For example, this compound inhibits the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of certain drugs. Additionally, it can modulate gene expression by interacting with transcription factors and altering chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to the formation of reactive intermediates. These intermediates can cause oxidative stress and damage cellular components, affecting cell viability and function. Long-term exposure to this compound has been associated with chronic toxicity and adverse effects on cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity. At high doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are dose-dependent and may result from the accumulation of reactive intermediates and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glutathione or glucuronic acid for excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization and accumulation in specific tissues depend on its physicochemical properties and interactions with transporters .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, this compound can accumulate in the nucleus, affecting gene expression and chromatin structure. These subcellular localizations are critical for its biological activity and therapeutic potential .
Propriétés
IUPAC Name |
5-nitro-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O2/c7-6(8)2-3-1-4-5-2/h1H,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEFXPHXHHANKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179504 | |
| Record name | 3-Nitro-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24807-55-4 | |
| Record name | 3-Nitro-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24807-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024807554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24807-55-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13715.png)













